molecular formula C16H16N4O2S B2380939 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034432-24-9

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2380939
CAS No.: 2034432-24-9
M. Wt: 328.39
InChI Key: HDEMFWYLDJLGGG-UHFFFAOYSA-N
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Description

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C16H16N4O2S and a molecular weight of 328.39 g/mol. This compound has gained considerable attention due to its potential implications in various fields of research and industry.

Mechanism of Action

    Target of Action

    • Piperidine derivatives, like the one , often interact with proteins, enzymes, or receptors. These interactions can modulate cellular processes, signaling pathways, or enzymatic activities .

Researchers should explore its interactions comprehensively to unlock its therapeutic potential . If you have any additional questions or need further clarification, feel free to ask! 😊

Preparation Methods

The synthesis of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves multiple steps, typically starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile include other piperidine and thiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

    Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications .

Properties

IUPAC Name

2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-19-14(10-23-11)16(21)20-6-2-3-13(9-20)22-15-7-12(8-17)4-5-18-15/h4-5,7,10,13H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMFWYLDJLGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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